N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclobutanecarboxamide
Description
N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclobutanecarboxamide is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a tetrahydrofuran-3-yl group and at the 4-position with a cyclobutanecarboxamide moiety.
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12(9-2-1-3-9)14-10-6-13-15(7-10)11-4-5-17-8-11/h6-7,9,11H,1-5,8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUALVCXRIKBOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CN(N=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the tetrahydrofuran and pyrazole intermediates. One common method involves the reductive amination of tetrahydrofuran derivatives with appropriate amines in the presence of reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in ethanol (EtOH) as a solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring can yield lactones, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.
Scientific Research Applications
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound :
- Core structure : Pyrazole ring with cyclobutanecarboxamide (C12H17N3O2).
- Key substituents :
- 1-position: Tetrahydrofuran-3-yl (flexible, polar group).
- 4-position: Cyclobutanecarboxamide (rigid, lipophilic group).
Analog 1 : Pyrazole-carboxamide derivatives (e.g., compounds 3a–3p from ) :
- Core structure: Pyrazole-carboxamide with aryl/chloro/cyano substituents.
- Example : 3a (C21H15ClN6O) has phenyl groups at both pyrazole positions and a chloro-methyl substituent.
- Synthesis : EDCI/HOBt-mediated coupling in DMF, yielding 62–71% after purification .
Analog 2 : Tetrahydrofuran-containing sulfonamide (Example 52, ) :
- Core structure : Sulfonamide with tetrahydrofuran-3-yl and trifluoroacetamido groups.
- Key feature : The tetrahydrofuran group enhances solubility but is part of a sulfonamide scaffold, differing in electronic properties from carboxamides.
Structural Comparison Table
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs in show mp ranges of 123–183°C, influenced by substituents (e.g., electron-withdrawing groups increase mp) .
- Hydrogen Bonding : The carboxamide and tetrahydrofuran oxygen may enhance solubility and target binding compared to purely aromatic analogs.
Biological Activity
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclobutanecarboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a tetrahydrofuran ring and a pyrazole moiety, which contributes to its biological interactions. The structural formula can be represented as follows:
This structure allows for diverse interactions with biological targets due to the presence of both hydrophobic and polar functionalities.
The mechanism by which this compound exerts its effects involves:
- Protein Interactions : The tetrahydrofuran ring can fit into hydrophobic pockets of proteins, while the pyrazole ring can form hydrogen bonds with active sites.
- Enzyme Modulation : This compound may act as an inhibitor or modulator of specific enzymes, influencing pathways related to inflammation and cancer progression.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:
- Induction of Apoptosis : The compound has been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
- Cell Cycle Arrest : Flow cytometry analysis demonstrated that treatment with this compound leads to G2/M phase arrest, suggesting its role in disrupting cell cycle progression.
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promise in reducing inflammation:
- Cytokine Inhibition : Studies have indicated a decrease in pro-inflammatory cytokines (such as TNF-alpha and IL-6) following treatment with this compound.
Study 1: Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting high potency against the tested cell lines .
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 8.5 | 70 |
| HT-29 | 6.2 | 65 |
Study 2: Anti-inflammatory Activity
Another research article focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment resulted in a marked decrease in joint swelling and pain scores compared to the control group. Histological analysis showed reduced infiltration of inflammatory cells .
| Treatment Group | Joint Swelling (mm) | Pain Score (0-10) |
|---|---|---|
| Control | 5.0 | 8 |
| Compound Group | 2.0 | 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
